molecular formula C24H22N2S B11537333 4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline

4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline

Cat. No.: B11537333
M. Wt: 370.5 g/mol
InChI Key: QJZRJDVLJHSZKW-UHFFFAOYSA-N
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Description

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the phenyl groups and the methanimine linkage. Common reagents used in these reactions include aromatic amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety may play a key role in binding to these targets, while the methanimine linkage may facilitate the formation of specific interactions. Pathways involved in its action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and may have similar biological activities.

    Methanimine derivatives: These compounds share the methanimine linkage and may have similar chemical reactivity.

Uniqueness

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups, which may confer distinct properties and activities compared to other compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C24H22N2S/c1-16(2)19-7-5-18(6-8-19)15-25-21-11-9-20(10-12-21)24-26-22-13-4-17(3)14-23(22)27-24/h4-16H,1-3H3

InChI Key

QJZRJDVLJHSZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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